molecular formula C15H18O3 B567191 Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- CAS No. 1369817-76-4

Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-

Cat. No.: B567191
CAS No.: 1369817-76-4
M. Wt: 246.306
InChI Key: TYQLNIUZKKAOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to the benzaldehyde core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used as a reference standard in the analysis of related pharmaceutical compounds .

Industry: In the industrial sector, Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The cyclopropylmethoxy groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is unique due to the presence of cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .

Properties

CAS No.

1369817-76-4

Molecular Formula

C15H18O3

Molecular Weight

246.306

IUPAC Name

3,4-bis(cyclopropylmethoxy)benzaldehyde

InChI

InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2

InChI Key

TYQLNIUZKKAOHO-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3

Synonyms

Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.